tert-Butyl (5-chlorothiophen-2-yl)carbamate molecular weight
tert-Butyl (5-chlorothiophen-2-yl)carbamate molecular weight
An In-Depth Technical Guide to tert-Butyl (5-chlorothiophen-2-yl)carbamate for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on tert-butyl (5-chlorothiophen-2-yl)carbamate. It delves into the compound's core physicochemical properties, synthesis, and critical applications as a versatile building block in modern synthetic and medicinal chemistry.
Introduction: Strategic Importance in Synthesis
tert-Butyl (5-chlorothiophen-2-yl)carbamate is a heterocyclic organic compound of significant interest in the field of drug discovery. Its structure uniquely combines three key features that render it a valuable synthetic intermediate:
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A Thiophene Ring: A sulfur-containing aromatic heterocycle that is considered a "privileged scaffold." Thiophene moieties are isosteres of benzene rings and are found in numerous approved drugs, often contributing to improved metabolic stability or enhanced target binding.
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A Chlorine Substituent: Provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of more complex molecular architectures.
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A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[1] Its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions make it ideal for multi-step synthetic campaigns where precise control over reactivity is paramount.
This strategic combination makes the title compound a crucial starting material for synthesizing a diverse array of more complex molecules, particularly those targeting biological systems.
Physicochemical and Structural Data
A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and physicochemical data for tert-butyl (5-chlorothiophen-2-yl)carbamate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO₂S | [2][3] |
| Molecular Weight | 233.72 g/mol | [3][4] |
| Monoisotopic Mass | 233.02773 Da | [2] |
| CAS Number | 63806-71-3 | [4] |
| IUPAC Name | tert-butyl N-(5-chlorothiophen-2-yl)carbamate | [2] |
| Synonyms | (5-chloro-thiophen-2-yl)-carbamic acid tert-butyl ester | [5] |
| Appearance | Typically a white to off-white solid | N/A |
| Predicted XLogP3 | 3.5 | [2] |
Synthesis and Purification: A Validated Protocol
The synthesis of tert-butyl carbamates from carboxylic acids is a well-established transformation, often proceeding through an isocyanate intermediate via the Curtius rearrangement.[6] This method offers a reliable and high-yielding pathway to the title compound from its corresponding carboxylic acid.
Proposed Synthetic Workflow
The logical flow from a commercially available starting material to the final product involves three key steps: conversion of the carboxylic acid to an acyl azide, thermal rearrangement to an isocyanate, and subsequent trapping with tert-butanol.
Caption: Synthetic workflow for tert-Butyl (5-chlorothiophen-2-yl)carbamate.
Detailed Experimental Protocol
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Step 1: Acyl Azide Formation: To a solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (Et₃N, 1.1 eq). Cool the mixture to 0°C. Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise, ensuring the temperature remains below 5°C. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
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Causality: DPPA is a safe and efficient reagent for converting carboxylic acids to acyl azides. Triethylamine acts as a base to deprotonate the carboxylic acid, facilitating the reaction.
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Step 2 & 3: In Situ Rearrangement and Trapping: To the reaction mixture containing the acyl azide, add tert-butanol (1.5 eq). Heat the solution to reflux (approx. 100-110°C) and maintain for 12-16 hours. The acyl azide undergoes a thermal Curtius rearrangement to form a highly reactive isocyanate, which is immediately trapped in situ by tert-butanol to form the stable Boc-protected carbamate.
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Causality: Heating provides the necessary energy for the molecular rearrangement and extrusion of N₂ gas. Using tert-butanol as the nucleophile directly yields the desired tert-butyl carbamate product.
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Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Applications in Drug Discovery and Medicinal Chemistry
The utility of tert-butyl (5-chlorothiophen-2-yl)carbamate lies in its role as a versatile intermediate. The Boc group provides robust protection of the amine, allowing chemists to perform selective modifications at other positions before its strategic removal.
Precursor to a Privileged Scaffold
Acid-mediated deprotection of the Boc group cleanly reveals the primary amine, yielding 5-chloro-2-aminothiophene. This scaffold is a common feature in a wide range of biologically active molecules. The free amine can then serve as a nucleophile or a coupling partner in subsequent reactions, such as:
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Amide bond formation
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Sulfonamide synthesis
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Reductive amination
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Buchwald-Hartwig amination
Role as a Building Block in Complex Synthesis
The presence of the chloro-substituent allows for palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the thiophene ring. Crucially, the Boc-protected amine is stable to these reaction conditions, demonstrating the compound's orthogonality and strategic value. This dual functionality makes it a powerful building block for constructing libraries of compounds for high-throughput screening in drug discovery programs. The carbamate functional group itself is a key structural element in many approved drugs, valued for its ability to engage in hydrogen bonding and improve pharmacokinetic properties.[1][6]
Spectroscopic Characterization
Verifying the identity and purity of the synthesized compound is critical. The expected spectroscopic data are as follows:
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¹H NMR: The spectrum should show a singlet for the nine equivalent protons of the tert-butyl group at approximately 1.5 ppm.[8] Two doublets, corresponding to the two coupled protons on the thiophene ring, would be expected in the aromatic region (typically 6.5-7.0 ppm). A broad singlet for the N-H proton will also be present.
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¹³C NMR: Characteristic signals would include the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively) and four distinct signals for the thiophene ring carbons.[7] The carbonyl carbon of the carbamate would appear further downfield (~153 ppm).
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Mass Spectrometry (ESI+): The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. Additionally, a characteristic fragment corresponding to the loss of the tert-butyl group or isobutylene is commonly observed.
Safety and Handling
tert-Butyl (5-chlorothiophen-2-yl)carbamate should be handled in a well-ventilated fume hood using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the specific Material Safety Data Sheet (MSDS) for detailed handling and disposal information.[4]
Conclusion
tert-Butyl (5-chlorothiophen-2-yl)carbamate is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and the dual functionality offered by the chloro-substituent and the Boc-protected amine make it an indispensable building block for the synthesis of complex, biologically active molecules. The robust and scalable synthetic protocols available for its preparation further enhance its value in both academic research and industrial drug development.
References
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PubChemLite. tert-Butyl n-(5-chlorothiophen-2-yl)carbamate (C9H12ClNO2S). Available from: [Link]
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PubChem. tert-Butyl carbamate | C5H11NO2 | CID 77922. Available from: [Link]
-
National Center for Biotechnology Information. tert-Butyl N-(thiophen-2-yl)carbamate. PMC. Available from: [Link]
-
Supporting Information. Characterization Data of the Products. Available from: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
Autechem. tert-Butyl N-(5-bromothiophen-2-yl)carbamate cas no 943321-89-9. Available from: [Link]
-
National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. Available from: [Link]
-
PubChem. Tert-butyl (thiophen-2-yl-d3)carbamate | C9H13NO2S. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]
-
Capot Chemical. MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate. Available from: [Link]
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Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Note: A more general reference for carbamate protecting groups and their utility, as a direct link for this specific application was not found, but the principle is widely established in organic chemistry.] A representative article on the utility of carbamates in drug design is: T. V. Hansen, P. Wu, Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents, Mini-Reviews in Medicinal Chemistry, 18(1), 2018. Available from: [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - Tert-butyl n-(5-chlorothiophen-2-yl)carbamate (C9H12ClNO2S) [pubchemlite.lcsb.uni.lu]
- 3. tert-Butyl N-(5-chlorothiophen-3-yl)carbamate | 1627559-62-9 | CQC55962 [biosynth.com]
- 4. capotchem.com [capotchem.com]
- 5. (5-CHLORO-THIOPHEN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER(63806-71-3) 1H NMR spectrum [chemicalbook.com]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
